molecular formula C12H16O4 B13149793 Benzoic acid, 2,3-dimethoxy-6-methyl-, ethyl ester CAS No. 144192-17-6

Benzoic acid, 2,3-dimethoxy-6-methyl-, ethyl ester

Cat. No.: B13149793
CAS No.: 144192-17-6
M. Wt: 224.25 g/mol
InChI Key: BPHMRGHPFDJBDL-UHFFFAOYSA-N
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Description

Ethyl 2,3-dimethoxy-6-methylbenzoate is an organic compound with the molecular formula C12H16O4 It is an ester derivative of benzoic acid, characterized by the presence of two methoxy groups and a methyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,3-dimethoxy-6-methylbenzoate can be synthesized through the esterification of 2,3-dimethoxy-6-methylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and ethanol mixture with a catalytic amount of sulfuric acid or hydrochloric acid to facilitate the formation of the ester .

Industrial Production Methods

In an industrial setting, the production of ethyl 2,3-dimethoxy-6-methylbenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-dimethoxy-6-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: 2,3-dimethoxy-6-methylbenzoic acid or quinones.

    Reduction: 2,3-dimethoxy-6-methylbenzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,3-dimethoxy-6-methylbenzoate has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies related to enzyme inhibition and as a model compound for understanding metabolic pathways.

    Medicine: Research explores its potential as an intermediate in the synthesis of pharmaceutical agents.

    Industry: It is utilized in the production of fragrances, flavors, and as an intermediate in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2,3-dimethoxy-6-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and ester groups play a crucial role in its binding affinity and reactivity. The pathways involved may include ester hydrolysis, leading to the release of the active benzoic acid derivative, which can then interact with biological targets.

Comparison with Similar Compounds

Ethyl 2,3-dimethoxy-6-methylbenzoate can be compared with other similar compounds, such as:

    Ethyl 2,6-dimethoxybenzoate: Lacks the methyl group at the 6-position, leading to different reactivity and applications.

    Methyl 2,3-dimethoxybenzoate: Has a methyl ester group instead of an ethyl ester, affecting its physical properties and reactivity.

    Ethyl 2,3-dimethoxybenzoate: Lacks the methyl group, which can influence its biological activity and chemical behavior.

The uniqueness of ethyl 2,3-dimethoxy-6-methylbenzoate lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in various fields.

Biological Activity

Benzoic acid, 2,3-dimethoxy-6-methyl-, ethyl ester (CAS No. 144192-17-6) is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and literature.

PropertyValue
Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
IUPAC Name Ethyl 2,3-dimethoxy-6-methylbenzoate
Canonical SMILES CCOC(=O)C1=C(C=C(C=C1OC)C)C(=O)O

The biological activity of benzoic acid derivatives often involves their interaction with various biological targets. Specifically, benzoic acid derivatives can modulate enzyme activity, influence cell signaling pathways, and exhibit antimicrobial properties. The exact mechanism can vary depending on the specific biological context and the presence of substituents on the benzene ring.

Biological Activities

  • Antimicrobial Activity
    • Studies have shown that benzoic acid derivatives possess antimicrobial properties against a range of pathogens, including bacteria and fungi. The presence of methoxy groups enhances these properties by increasing lipophilicity, which aids in membrane penetration .
  • Antitumor Activity
    • Research indicates that compounds similar to this compound exhibit significant antitumor activities. For instance, related compounds have been shown to inhibit cancer cell proliferation through induction of apoptosis and cell cycle arrest . The specific mechanisms often involve the inhibition of key signaling pathways associated with tumor growth.
  • Anti-inflammatory Properties
    • Some studies suggest that benzoic acid derivatives may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This property holds potential for therapeutic applications in inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal investigated the antimicrobial efficacy of various benzoic acid derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the ethyl ester derivative exhibited a higher zone of inhibition compared to other tested compounds, suggesting enhanced antimicrobial activity due to the ethyl group and methoxy substitutions .

Case Study 2: Antitumor Activity

In another study focusing on the antitumor potential of benzoic acid derivatives, researchers synthesized several analogs and evaluated their effects on human cancer cell lines. The results demonstrated that certain derivatives led to a significant reduction in cell viability, attributed to their ability to induce apoptosis via mitochondrial pathways .

Properties

CAS No.

144192-17-6

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

ethyl 2,3-dimethoxy-6-methylbenzoate

InChI

InChI=1S/C12H16O4/c1-5-16-12(13)10-8(2)6-7-9(14-3)11(10)15-4/h6-7H,5H2,1-4H3

InChI Key

BPHMRGHPFDJBDL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1OC)OC)C

Origin of Product

United States

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